molecular formula C16H13N5O2S B11998179 N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide

N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide

Cat. No.: B11998179
M. Wt: 339.4 g/mol
InChI Key: JNMYRSBLTWVNGW-KTZXMHCLSA-N
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Description

N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide is a complex organic compound with the molecular formula C16H13N5O2S. This compound is known for its unique structure, which includes both an indole and a thiocarbonohydrazide moiety. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-oxo-1,2-dihydro-3H-indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiocarbonohydrazide moieties. These interactions can modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-hydroxyphenyl)methylidene]thiocarbonohydrazide
  • N-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
  • N-[(E)-(2-hydroxyphenyl)methylidene]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine

Uniqueness

N’‘-[(E)-(2-hydroxyphenyl)methylidene]-N’‘’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide is unique due to the presence of both an indole and a thiocarbonohydrazide moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C16H13N5O2S/c22-13-8-4-1-5-10(13)9-17-20-16(24)21-19-14-11-6-2-3-7-12(11)18-15(14)23/h1-9,18,22-23H,(H,20,24)/b17-9+,21-19?

InChI Key

JNMYRSBLTWVNGW-KTZXMHCLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N=NC2=C(NC3=CC=CC=C32)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N=NC2=C(NC3=CC=CC=C32)O)O

Origin of Product

United States

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